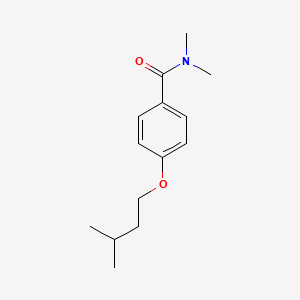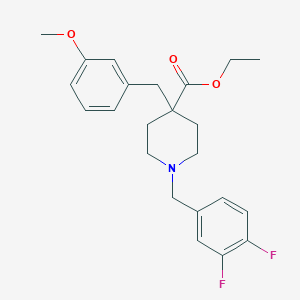
5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
描述
5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DEBP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. DEBP has been shown to have a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer activities.
科学研究应用
5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to have antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, this compound has been shown to have anticancer activity by inducing apoptosis in cancer cells.
作用机制
The mechanism of action of 5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the modulation of several signaling pathways. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Additionally, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that this compound can reduce tumor growth in mice and improve glucose tolerance in diabetic rats. However, further studies are needed to determine the precise biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of 5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, this compound has been shown to have a variety of biological effects, which makes it a promising candidate for further research. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
未来方向
There are several potential future directions for research on 5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research could focus on optimizing the synthesis method to improve yield and purity. Another area of research could focus on elucidating the precise mechanism of action of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent. Finally, research could focus on developing novel derivatives of this compound with improved biological activity and pharmacokinetic properties.
合成方法
5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a one-pot, three-component reaction between diethyl malonate, 3,4-diethoxybenzaldehyde, and barbituric acid. The reaction is carried out in the presence of a catalytic amount of piperidine and acetic acid as a solvent. The product is obtained in good yield and purity after purification by recrystallization.
属性
IUPAC Name |
5-[(3,4-diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-3-21-11-6-5-9(8-12(11)22-4-2)7-10-13(18)16-15(20)17-14(10)19/h5-8H,3-4H2,1-2H3,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPPVPMFGLLWMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501164359 | |
| Record name | 5-[(3,4-Diethoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501164359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313961-44-3 | |
| Record name | 5-[(3,4-Diethoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313961-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(3,4-Diethoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501164359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B4961883.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4961891.png)
![methyl 1-(3,5-dimethylphenyl)-5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4961899.png)

![3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone](/img/structure/B4961923.png)
![3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4961934.png)
![1-(4-bromophenyl)-N-[2-(2-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4961948.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-propyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4961955.png)
![[4-(4-chloro-2-methylphenoxy)butyl]diethylamine oxalate](/img/structure/B4961966.png)
![3-nitro-N-[2,2,2-trichloro-1-({[(4-iodophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4961970.png)
![3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4961973.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B4961979.png)
![N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4961980.png)